Cas no 13429-24-8 (Hexafluoropropene Dimer)

Hexafluoropropene Dimer 化学的及び物理的性質
名前と識別子
-
- Hexafluoropropylene dimer
- 1,1,2,3,3,3-Hexafluoro-1-propene dimer
- DIMERS OF HEXAFLUOROPROPENE
- 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene
- 1,1,2,3,3,3-hexafluoroprop-1-ene
- 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
- Dodecafluoro-2-methyl-2-pentene
- HEXAFLUOROPROPENE
- Dimer Hexafluoropropylene oxide
- 1,1,2,3,3,3-Hexafluoro-1-propene, dimer
- Hexafluoropropylene
- 13429-24-8
- FS-4223
- SCHEMBL2836890
- HEXAFLUOROPROPENEDIMER
- AKOS025213552
- FT-0625022
- Perfluoroprop-1-ene
- DTXSID70894291
- Hexafluoropropene Dimer
-
- インチ: 1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15
- InChIKey: FAEGGADNHFKDQX-UHFFFAOYSA-N
- ほほえんだ: FC(/C(=C(/C(C(F)(F)F)(F)F)\F)/C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 299.980838
- どういたいしつりょう: 299.980838
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.622
- ふってん: 53-61 ºC
- フラッシュポイント: 10 ºF
- LogP: 4.53220
- じょうきあつ: 234.7±0.1 mmHg at 25°C
Hexafluoropropene Dimer セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1993
- 危険カテゴリコード: R11
- セキュリティの説明: S16;S29;S33
-
危険物標識:
- リスク用語:R11
- セキュリティ用語:S16;S29;S33
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Hexafluoropropene Dimer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H291130-10g |
Hexafluoropropene Dimer |
13429-24-8 | 10g |
$190.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300795-25 g |
Hexafluoropropene (isomeric dimers), |
13429-24-8 | 25g |
¥1,241.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300795-25g |
Hexafluoropropene (isomeric dimers), |
13429-24-8 | 25g |
¥1241.00 | 2023-09-05 | ||
A2B Chem LLC | AI30902-10g |
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |
13429-24-8 | 97% | 10g |
$134.00 | 2024-04-20 | |
A2B Chem LLC | AI30902-50g |
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |
13429-24-8 | 97% | 50g |
$174.00 | 2024-04-20 | |
A2B Chem LLC | AI30902-25g |
1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |
13429-24-8 | 97% | 25g |
$154.00 | 2024-04-20 | |
TRC | H291130-5g |
Hexafluoropropene Dimer |
13429-24-8 | 5g |
$110.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300795A-100 g |
Hexafluoropropene (isomeric dimers), |
13429-24-8 | 100g |
¥3,836.00 | 2023-07-10 | ||
TRC | H291130-25000mg |
Hexafluoropropene Dimer |
13429-24-8 | 25g |
$425.00 | 2023-05-18 | ||
TRC | H291130-25g |
Hexafluoropropene Dimer |
13429-24-8 | 25g |
$ 350.00 | 2022-06-04 |
Hexafluoropropene Dimer 関連文献
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1. Reaction of amines with perfluoroazapropene: formation of the novel 4H-pyrido[1,2-a]-s-triazine system via unsymmetrical carbodi-imidesWilliam T. Flowers,Ralph Franklin,Robert N. Haszeldine,Robert J. Perry J. Chem. Soc. Chem. Commun. 1976 567
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Shiqi Huang,Xianglei Meng,Yanzhao Gao,Minmin Liu,Junjie Zhang,Yu Zhou,Yuting Song,Yanyan Diao Green Chem. 2023 25 5438
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Xing Wang,Junfeng Qian,Zhonghua Sun,Zhihui Zhang,Mingyang He RSC Adv. 2021 11 38054
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4. Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituentsRichard D. Chambers,Corinne Magron,Graham Sandford J. Chem. Soc. Perkin Trans. 1 1999 283
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Taizo Ono,Philip B. Henderson Chem. Commun. 1996 763
Hexafluoropropene Dimerに関する追加情報
Hexafluoropropene Dimer: A Comprehensive Overview
Hexafluoropropene dimer, also known by its CAS number 13429-24-8, is a compound of significant interest in various scientific and industrial applications. This compound is a dimer of hexafluoropropene, which itself is a highly fluorinated alkene with the chemical formula C3F6. The dimerization process results in a molecule with the formula C6F12, which exhibits unique chemical and physical properties that make it valuable in numerous fields.
The synthesis of hexafluoropropene dimer typically involves the reaction of hexafluoropropene under specific conditions, such as high pressure or catalytic processes, to form the dimer. Recent studies have explored novel synthesis methods that enhance the efficiency and scalability of this process, making it more viable for industrial applications. These advancements are particularly relevant in the context of increasing demand for fluorinated compounds in various industries.
One of the most notable applications of hexafluoropropene dimer is in the field of materials science, where it serves as a precursor for the production of advanced polymers and composites. The high fluorine content of this compound imparts exceptional thermal stability and chemical resistance to the resulting materials, making them ideal for use in harsh environments such as aerospace and automotive industries.
In addition to its role in polymer production, hexafluoropropene dimer has found applications in electronic manufacturing. Its ability to act as a precursor for fluorinated thin films has made it valuable in the production of high-performance electronics, including semiconductors and optoelectronic devices. Recent research has focused on optimizing the deposition processes to achieve better film quality and uniformity, further enhancing its utility in this sector.
The chemical stability of hexafluoropropene dimer also makes it a promising candidate for use in refrigeration and insulation systems. Its low global warming potential (GWP) and ozone-friendly properties align with current environmental regulations and sustainability goals, positioning it as a viable alternative to traditional refrigerants.
From a research perspective, hexafluoropropene dimer has been extensively studied to understand its structural properties, reactivity, and potential for further functionalization. Computational chemistry techniques have been employed to model its molecular structure and predict its behavior under various conditions, providing valuable insights for both academic and industrial applications.
In conclusion, hexafluoropropene dimer, with its unique properties and versatile applications, continues to be a focal point in scientific research and industrial development. As advancements in synthesis methods and application technologies progress, the potential for this compound to contribute to emerging technologies remains vast and promising.
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